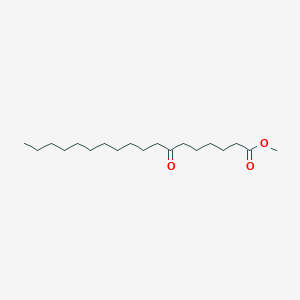

Methyl 7-oxooctadecanoate

Description

Properties

IUPAC Name |

methyl 7-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-15-18(20)16-13-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHPCXRUUSTYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336879 | |

| Record name | Methyl 7-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-22-5 | |

| Record name | Methyl 7-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 7-oxooctadecanoate chemical properties

An In-depth Technical Guide to Methyl 7-oxooctadecanoate: Properties, Synthesis, and Analysis for Research and Development

Executive Summary

Methyl 7-oxooctadecanoate is a keto-substituted fatty acid methyl ester (FAME), a class of molecules gaining significant interest for their roles as versatile synthetic intermediates and their potential biological activities.[1] This guide provides a comprehensive technical overview of methyl 7-oxooctadecanoate, designed for researchers, chemists, and drug development professionals. We delve into its core physicochemical and spectroscopic properties, provide detailed, field-proven protocols for its synthesis and analysis, and discuss its potential applications. The methodologies presented are grounded in established chemical principles, emphasizing reproducibility and reliability to empower advanced research and development.

Introduction to Methyl 7-oxooctadecanoate

Methyl 7-oxooctadecanoate (CAS No. 2380-22-5) is an 18-carbon chain fatty acid methyl ester with a ketone functional group at the C-7 position.[2][3] As a derivative of octadecanoic acid (stearic acid), it combines the lipophilic character of a long alkyl chain with the reactive potential of a mid-chain carbonyl group and a terminal methyl ester.[1]

The presence of the ketone functionality makes it structurally distinct from common saturated and unsaturated fatty acids, opening avenues for further chemical modification. Keto fatty acids and their esters are valuable building blocks in organic synthesis and are found in various biological systems, where they can be involved in metabolic pathways or act as signaling molecules.[1] Understanding the properties and handling of specific isomers like methyl 7-oxooctadecanoate is crucial for its utilization in synthesizing novel compounds, including pharmaceuticals, polymers, and fine chemicals. This guide serves as a foundational resource for its characterization, synthesis, and analytical validation.

Physicochemical and Spectroscopic Properties

The unique chemical structure of methyl 7-oxooctadecanoate dictates its physical behavior and its signature in various analytical techniques. A summary of its key properties is presented below.

Core Chemical Properties

A compilation of the fundamental identifiers and computed properties for methyl 7-oxooctadecanoate provides a foundational reference for experimental design.[2]

| Property | Value | Source |

| CAS Number | 2380-22-5 | [2] |

| Molecular Formula | C₁₉H₃₆O₃ | [2][4] |

| Molecular Weight | 312.5 g/mol | [2] |

| IUPAC Name | methyl 7-oxooctadecanoate | [2] |

| Synonyms | Methyl 7-ketooctadecanoate, 7-Oxooctadecanoic acid methyl ester | [2][5][6] |

| Calculated logP (o/w) | 6.1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Boiling Point (est.) | 407.8 °C @ 760 mm Hg | [5] |

| Flash Point (est.) | >110 °C (>230 °F) | [5] |

Spectroscopic Profile

The spectroscopic signature is essential for the unambiguous identification and structural confirmation of methyl 7-oxooctadecanoate.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent carbonyl (C=O) stretching bands. The ester carbonyl typically appears around 1740 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower wavenumber, approximately 1715-1720 cm⁻¹. The presence of both peaks is a definitive indicator of the molecule's structure. Strong C-H stretching bands from the alkyl chain will also be present around 2850-2950 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will feature a sharp singlet around 3.67 ppm corresponding to the methyl ester protons (-OCH₃). Triplets located around 2.4 ppm are characteristic of the methylene protons adjacent to the ketone (α-protons at C-6 and C-8). Another triplet near 2.3 ppm corresponds to the methylene protons at C-2, adjacent to the ester carbonyl. The long alkyl chain will produce a large, complex multiplet in the 1.2-1.6 ppm region, culminating in a triplet for the terminal methyl group (C-18) around 0.88 ppm.[2]

-

¹³C NMR: The spectrum will show two distinct downfield signals for the carbonyl carbons: the ester carbon around 174 ppm and the ketone carbon at a lower field, typically >200 ppm. The methyl ester carbon (-OCH₃) will appear around 51 ppm.

-

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show the molecular ion peak (M⁺) at m/z 312. Key fragmentation patterns arise from cleavage alpha to the carbonyl groups. Common fragments include the McLafferty rearrangement product and losses of the methoxy group (-OCH₃) or the alkyl chains adjacent to the ketone.[2]

Synthesis and Purification

The synthesis of keto esters can be approached through various established organic methodologies.[7][8] A reliable and common strategy for introducing a ketone group into a long-chain ester is the oxidation of the corresponding secondary alcohol. This method is often high-yielding and avoids the harsh conditions or complex reagents associated with some C-C bond-forming reactions.

Expertise & Rationale: The choice of an oxidation-based pathway is deliberate. The precursor, methyl 7-hydroxyoctadecanoate, can be readily synthesized or may be commercially available. Oxidation reactions using modern reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are highly efficient for converting secondary alcohols to ketones under mild conditions, minimizing side reactions such as over-oxidation or isomerization that could compromise the final product's purity.

Synthetic Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 7-oxooctadecanoate | C19H36O3 | CID 537006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2380-22-5: methyl 7-oxooctadecanoate | CymitQuimica [cymitquimica.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. methyl 7-oxooctadecanoate [flavscents.com]

- 6. 7-Oxooctadecanoic Acid Methyl Ester | LGC Standards [lgcstandards.com]

- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 8. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

Methyl 7-oxooctadecanoate structure and synthesis.

An In-depth Technical Guide to the Structure and Synthesis of Methyl 7-oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-oxooctadecanoate is a long-chain keto-ester, a class of molecules with significant interest in organic synthesis and as intermediates for various bioactive compounds.[1] Its structure, comprising an 18-carbon backbone, a methyl ester at one terminus, and a ketone group at the C-7 position, provides a versatile scaffold for further chemical modification.[1][2] This guide offers a detailed exploration of the structure of methyl 7-oxooctadecanoate and presents a comprehensive overview of its chemical synthesis, with a focus on methodologies that provide high selectivity and yield. The protocols and mechanistic insights provided herein are designed to equip researchers in organic chemistry and drug development with the practical knowledge required for the successful preparation and application of this compound.

Chemical Structure and Properties

Methyl 7-oxooctadecanoate is characterized by a saturated 18-carbon fatty acid chain where the hydrogen at C-7 is replaced by an oxo group, and the carboxyl group is esterified with methanol.[2][3] This bifunctional nature—containing both a ketone and an ester—is key to its chemical reactivity.

Structural Details:

-

IUPAC Name: methyl 7-oxooctadecanoate[2]

-

Molecular Formula: C₁₉H₃₆O₃[2]

-

Molecular Weight: 312.5 g/mol [2]

-

Synonyms: Methyl 7-ketooctadecanoate, 7-Oxooctadecanoic Acid Methyl Ester[2][4]

The presence of the ketone introduces a site for nucleophilic addition, while the methyl ester allows for reactions such as hydrolysis, transesterification, or reduction. The long aliphatic chain imparts significant hydrophobicity to the molecule.[1]

| Property | Value | Source |

| CAS Number | 2380-22-5 | [2][5] |

| Molecular Formula | C₁₉H₃₆O₃ | |

| Molecular Weight | 312.49 g/mol | [4] |

| InChIKey | QTHPCXRUUSTYCU-UHFFFAOYSA-N | |

| Canonical SMILES | CCCCCCCCCCCC(=O)CCCCCC(=O)OC | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Limited in water; soluble in organic solvents | [1] |

Synthesis of Methyl 7-oxooctadecanoate

The synthesis of keto-esters like methyl 7-oxooctadecanoate requires methods that are selective for the formation of the ketone without side reactions at the ester functionality. Two primary and robust synthetic strategies are detailed below.

Synthesis via Organocadmium Reagents

A classic and highly effective method for preparing ketones, including keto-esters, involves the reaction of an acid chloride with an organocadmium reagent.[6][7] Organocadmium compounds are valued for their moderate reactivity; they readily react with highly electrophilic acid chlorides but are generally unreactive towards the newly formed ketone, thus preventing the common problem of over-addition seen with more reactive organometallics like Grignard reagents.[8][9][10]

The overall strategy involves the reaction of diundecylcadmium with the acid chloride of pimelic acid monomethyl ester (methyl 6-(chloroformyl)hexanoate).

Caption: Synthesis of Methyl 7-oxooctadecanoate via the Organocadmium Pathway.

Step 1: Preparation of Diundecylcadmium

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare undecylmagnesium bromide by adding a solution of 1-bromoundecane in anhydrous diethyl ether dropwise to a stirred suspension of magnesium turnings in ether. Initiate the reaction with a small crystal of iodine if necessary. Reflux the mixture for 1 hour after the addition is complete to ensure full formation of the Grignard reagent.

-

Transmetallation: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, prepare a slurry of anhydrous cadmium chloride (CdCl₂) in dry ether. Slowly add the cadmium chloride slurry to the stirred Grignard solution. The reaction is exothermic.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour to complete the formation of diundecylcadmium. A negative Gilman test indicates the consumption of the Grignard reagent. The resulting greyish suspension is used directly in the next step.

Step 2: Preparation of Methyl 6-(chloroformyl)hexanoate

-

In a round-bottomed flask, combine pimelic acid monomethyl ester with an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The remaining residue is the crude acid chloride, which can be purified by vacuum distillation or used directly.

Step 3: Synthesis of Methyl 7-oxooctadecanoate

-

Dilute the diundecylcadmium suspension (from Step 1) with anhydrous benzene.

-

Add the methyl 6-(chloroformyl)hexanoate (from Step 2), dissolved in benzene, dropwise to the stirred organocadmium reagent.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture and hydrolyze it by carefully adding dilute sulfuric acid. This will decompose the unreacted organometallic species and precipitate cadmium salts.

-

Separate the organic layer. Wash it sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure methyl 7-oxooctadecanoate.

The success of this protocol hinges on the reduced nucleophilicity of the organocadmium reagent compared to its Grignard precursor.[8][9] The C-Cd bond is more covalent than the C-Mg bond, rendering the alkyl group less carbanionic.[8] This moderation in reactivity is crucial; it allows the reagent to selectively attack the highly reactive acid chloride while being inert to the less electrophilic ketone product, thereby preventing the formation of a tertiary alcohol byproduct.[9][10] The self-validating nature of this protocol lies in the clean conversion to the ketone, which can be easily monitored by TLC or GC-MS, with minimal side products observed when conditions are carefully controlled.

Synthesis via Oxidation of Methyl 7-hydroxyoctadecanoate

An alternative and widely used strategy for ketone synthesis is the oxidation of a corresponding secondary alcohol. This two-step approach first constructs the C-18 hydroxy-ester backbone, followed by a selective oxidation to the ketone.

Caption: Synthesis of Methyl 7-oxooctadecanoate via Alcohol Oxidation.

Part A: Synthesis of Methyl 7-hydroxyoctadecanoate

-

Prepare undecylmagnesium bromide as described in the organocadmium protocol (Step 1.1).

-

In a separate flame-dried flask, dissolve methyl 7-oxoheptanoate (commercially available or prepared by ozonolysis of cycloheptene followed by esterification) in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).

-

Slowly add the Grignard reagent to the stirred aldehyde-ester solution. Maintain the temperature at -78 °C to minimize side reactions with the ester group.

-

After the addition is complete, stir the mixture at -78 °C for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, then extract with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl 7-hydroxyoctadecanoate. This can be purified by column chromatography if necessary.

Part B: Oxidation to Methyl 7-oxooctadecanoate

-

PCC Oxidation: Dissolve the methyl 7-hydroxyoctadecanoate from Part A in anhydrous dichloromethane (CH₂Cl₂).

-

Add pyridinium chlorochromate (PCC) adsorbed on silica gel or Celite to the solution in one portion. The use of a solid support facilitates workup.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the mixture through a pad of silica gel or Florisil, washing with additional dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to afford pure methyl 7-oxooctadecanoate.

The key to this synthesis is controlling the reactivity of the Grignard reagent in Part A and selecting an appropriate oxidant in Part B. Performing the Grignard addition at low temperatures (-78 °C) favors kinetic control, where the more electrophilic aldehyde reacts preferentially over the less reactive ester.[11] In Part B, PCC is a mild and selective oxidant for converting secondary alcohols to ketones without affecting other functional groups or causing over-oxidation, which can be an issue with stronger oxidants like potassium permanganate.[12] The protocol is validated by the distinct intermediate alcohol, which can be isolated and characterized before proceeding to the final oxidation step, allowing for troubleshooting at each stage.

Structural Elucidation

Confirmation of the successful synthesis of methyl 7-oxooctadecanoate is achieved through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show two characteristic strong absorption bands for the carbonyl groups. The ketone (C=O) stretch will appear around 1715 cm⁻¹, while the ester (C=O) stretch will be at a slightly higher frequency, typically around 1740 cm⁻¹. The presence of both peaks is a strong indicator of the target structure.

-

¹H NMR Spectroscopy: Key signals include:

-

A singlet at ~3.67 ppm for the three protons of the methyl ester (-OCH₃).

-

Triplets at ~2.40 ppm corresponding to the four α-protons adjacent to the ketone group (-CH₂-CO-CH₂-).

-

A triplet at ~2.30 ppm for the two protons α to the ester carbonyl (-CH₂-COOCH₃).

-

A complex multiplet in the range of 1.20-1.65 ppm for the numerous methylene protons in the aliphatic chain.

-

A triplet at ~0.88 ppm for the terminal methyl group (-CH₃).

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides definitive evidence:

-

A signal for the ketone carbonyl carbon at ~211 ppm.

-

A signal for the ester carbonyl carbon at ~174 ppm.

-

A signal for the methoxy carbon (-OCH₃) at ~51 ppm.

-

Signals for the carbons α to the ketone at ~42 ppm.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 312. Characteristic fragmentation patterns, such as McLafferty rearrangement and cleavage alpha to the carbonyl groups, would further support the assigned structure.

Conclusion

This technical guide has detailed the structure and robust synthetic routes for methyl 7-oxooctadecanoate. The organocadmium pathway offers a direct and highly selective method for converting an acid chloride to the target keto-ester, minimizing over-addition side reactions. The alternative route, involving the oxidation of a secondary alcohol precursor, provides a reliable and controllable two-step process. Both methodologies are grounded in well-established organic chemistry principles and provide high yields of the desired product. The detailed protocols and mechanistic explanations serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for research and development.

References

-

Pfrang, C., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics. Available at: [Link]

-

Zahardis, J., et al. (2006). Proposed reaction pathways for the ozonolysis of pure methyl oleate. ResearchGate. Available at: [Link]

-

Cason, J. (1947). The use of organocadmium reagents for the preparation of ketones. Chemical Reviews. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Methyl 7-oxooctadecanoate. PubChem Compound Database. Available at: [Link]

-

Pfrang, C., et al. (2014). Ozonolysis of methyl oleate monolayers at the air–water interface. CORE. Available at: [Link]

-

Wikipedia. (n.d.). Organocadmium chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Available at: [Link]

-

Shirley, D. A. (1954). The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Organic Reactions. Available at: [Link]

-

Asinger, F., et al. (n.d.). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Available at: [Link]

Sources

- 1. CAS 2380-22-5: methyl 7-oxooctadecanoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 7-oxooctadecanoate | C19H36O3 | CID 537006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Oxo-octadecanoic acid | C18H34O3 | CID 5283006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 7-oxooctadecanoate [flavscents.com]

- 5. CAS NO. 2380-22-5 | METHYL 7-OXOOCTADECANOATE | C19H36O3 [localpharmaguide.com]

- 6. designer-drug.com [designer-drug.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Organocadmium chemistry - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to Methyl 7-oxooctadecanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and drug discovery, fatty acid derivatives serve as pivotal building blocks and versatile intermediates. Among these, keto fatty acid esters are a class of molecules characterized by the presence of a ketone functional group along their aliphatic chain. This guide provides a comprehensive technical overview of methyl 7-oxooctadecanoate, a specific keto fatty acid ester. While not found in nature, its synthetic accessibility and unique chemical properties make it a compound of interest for various research and development applications. This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, physicochemical properties, analytical characterization, and potential utility of methyl 7-oxooctadecanoate, offering a foundational understanding for its application in the laboratory and beyond.

Compound Profile: Methyl 7-oxooctadecanoate

Methyl 7-oxooctadecanoate, also known as methyl 7-ketooctadecanoate, is a long-chain fatty acid ester with the chemical formula C19H36O3.[1] Its structure consists of an eighteen-carbon backbone with a ketone group at the seventh carbon position and a methyl ester at the carboxyl end. This bifunctional nature—possessing both a ketone and an ester group—imparts distinct reactivity and potential for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 7-oxooctadecanoate is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C19H36O3 | [1] |

| Molecular Weight | 312.5 g/mol | [1] |

| CAS Number | 2380-22-5 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point (estimated) | 407.81 °C @ 760.00 mm Hg | [3] |

| Flash Point | > 230.00 °F TCC (> 110.00 °C) | [3] |

| Solubility | Limited in water; soluble in organic solvents | [2] |

| logP (o/w) (estimated) | 6.172 | [3] |

Synthesis of Methyl 7-oxooctadecanoate

While specific, detailed synthetic procedures for methyl 7-oxooctadecanoate are not abundantly available in the literature, a plausible and efficient route can be designed based on established organic chemistry principles and methodologies reported for analogous compounds. The following section outlines a conceptual synthetic workflow.

Retrosynthetic Analysis

A logical retrosynthetic approach to methyl 7-oxooctadecanoate involves the disconnection of the carbon-carbon bonds adjacent to the ketone. A practical strategy would be the acylation of a suitable organometallic reagent with a dicarboxylic acid monoester chloride or the oxidation of a corresponding secondary alcohol.

Caption: Retrosynthetic pathways for methyl 7-oxooctadecanoate.

Proposed Synthetic Protocol: Oxidation of Methyl 7-hydroxystearate

This protocol describes a two-step synthesis starting from a commercially available precursor, which is a common and effective method for introducing a ketone group at a specific position.

Step 1: Esterification of 7-hydroxystearic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 7-hydroxystearic acid in 10 volumes of methanol.

-

Acid Catalysis: Add a catalytic amount (e.g., 0.05 equivalents) of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 7-hydroxystearate can be purified by column chromatography on silica gel.

Step 2: Oxidation of Methyl 7-hydroxystearate

-

Reaction Setup: Dissolve 1 equivalent of methyl 7-hydroxystearate in an appropriate solvent (e.g., dichloromethane) in a flask under an inert atmosphere (nitrogen or argon).

-

Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., isopropanol for PCC).

-

Workup and Purification: Filter the mixture through a pad of celite and silica gel to remove the chromium salts (if using PCC). Wash the filter cake with the reaction solvent. Concentrate the filtrate and purify the resulting crude methyl 7-oxooctadecanoate by flash column chromatography.

Caption: Proposed synthetic workflow for methyl 7-oxooctadecanoate.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized methyl 7-oxooctadecanoate. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of methyl 7-oxooctadecanoate will exhibit characteristic absorption bands for the ketone and ester functional groups. Expect a strong C=O stretching vibration for the ketone around 1715 cm⁻¹ and another for the ester carbonyl at approximately 1740 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the methyl ester protons (-OCH₃) at around 3.6 ppm. The protons alpha to the ketone and ester carbonyls will appear as multiplets in the 2.2-2.5 ppm region.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ketone carbonyl carbon (around 210 ppm) and the ester carbonyl carbon (around 174 ppm). The methyl ester carbon will be observed at approximately 51 ppm.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 312.5.[1] Characteristic fragmentation patterns arising from the cleavage adjacent to the ketone and ester functionalities will also be observed.

Chromatographic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): A robust GC-MS method is suitable for the analysis of this relatively volatile compound.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injection: Split/splitless injection at a temperature of 250-280 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

MS Detection: The mass spectrometer can be operated in full scan mode to identify the compound and any impurities, or in selected ion monitoring (SIM) mode for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity determination, especially for less volatile impurities.

-

Column: A C18 stationary phase.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile or methanol and water.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) as the carbonyl group has a weak chromophore, or by using an evaporative light scattering detector (ELSD) or a mass spectrometer.

Potential Applications in Research and Development

While specific applications of methyl 7-oxooctadecanoate are not extensively documented, its chemical structure suggests several potential uses for researchers and drug development professionals.

Intermediate in Organic Synthesis

The presence of both a ketone and an ester functional group makes methyl 7-oxooctadecanoate a versatile intermediate for the synthesis of more complex molecules. The ketone can undergo a wide range of reactions, including:

-

Reductive amination to introduce nitrogen-containing functionalities.

-

Wittig and related olefination reactions to form carbon-carbon double bonds.

-

Aldol and other enolate-based reactions to form new carbon-carbon bonds.

One documented application is its use in the preparation of monofluorinated fatty acids, which can serve as mechanistic probes in biochemical studies.[2]

Tool Compound in Chemical Biology

Keto fatty acids and their esters can be used as chemical tools to study lipid metabolism and related biological processes. The ketone group can act as a handle for the attachment of reporter tags, such as fluorescent dyes or affinity labels, enabling the tracking and identification of lipid-protein interactions.

Precursor for Bioactive Molecules

Fatty acid derivatives are known to possess a wide range of biological activities. The chemical scaffold of methyl 7-oxooctadecanoate could be modified to explore potential therapeutic applications. For instance, the synthesis of novel heterocyclic compounds by reacting the ketone with binucleophiles could lead to new classes of bioactive molecules.

Conclusion

Methyl 7-oxooctadecanoate, a synthetic keto fatty acid ester, represents a valuable compound for the scientific community. Its well-defined structure and dual functionality provide a platform for a multitude of chemical transformations. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and robust analytical methods for its characterization. Furthermore, the exploration of its potential applications as a synthetic intermediate, a chemical biology tool, and a precursor for novel bioactive molecules highlights its significance for researchers and professionals in drug development. As the demand for novel chemical entities continues to grow, the utility of such versatile building blocks will undoubtedly expand.

References

-

PubChem. Methyl 7-oxooctadecanoate. National Center for Biotechnology Information. [Link]

-

FlavScents. methyl 7-oxooctadecanoate. [Link]

Sources

An In-depth Technical Guide to Methyl 7-oxooctadecanoate (CAS 2380-22-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 7-oxooctadecanoate, a long-chain fatty acid ester. Its structure, synthesis, analytical characterization, and potential applications are detailed to support advanced research and development activities.

Compound Identity and Physicochemical Properties

Methyl 7-oxooctadecanoate, also known as Methyl 7-ketostearate, is a derivative of the saturated fatty acid, stearic acid (octadecanoic acid).[1] The defining features of its structure are a C18 straight-chain aliphatic backbone, a methyl ester group at the C1 position, and a ketone functional group at the C7 position.[1] This combination of a hydrophobic fatty acid tail and two polar functional groups (ester and ketone) gives the molecule its characteristic chemical properties.

Chemical Structure and Identifiers

The structure and key identifiers for Methyl 7-oxooctadecanoate are crucial for unambiguous identification in research and procurement.

Diagram: Chemical Structure of Methyl 7-oxooctadecanoate

Sources

Navigating the Nomenclature of a Key Saturated Oxo Fatty Acid Ester: A Guide to the Synonyms of Methyl 7-oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of lipid chemistry and biochemistry, precise molecular identification is paramount. Methyl 7-oxooctadecanoate, a derivative of stearic acid, represents a class of oxo fatty acid esters that are gaining attention for their potential roles in various biological processes and as intermediates in organic synthesis. The presence of a ketone group along the fatty acid chain introduces a reactive site, making it a molecule of interest for further chemical modifications and biological studies. However, the varied nomenclature used to describe this single chemical entity can often lead to confusion, hindering effective literature searches and scientific communication. This technical guide provides a comprehensive overview of the synonyms and identifiers for Methyl 7-oxooctadecanoate, offering clarity and facilitating more precise scientific discourse.

Unraveling the Identity of Methyl 7-oxooctadecanoate

Methyl 7-oxooctadecanoate is a saturated fatty acid methyl ester with a carbonyl group located at the seventh carbon position of the octadecanoic acid backbone. Its chemical structure dictates its systematic and common names, leading to a variety of synonyms encountered in chemical databases, publications, and commercial catalogs.

The Importance of Standardized Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each distinct compound has a unique and unambiguous name. However, historical and common names, as well as identifiers from various chemical databases, are still widely used. A thorough understanding of these different naming conventions is crucial for researchers to avoid ambiguity and to ensure the accurate retrieval of information.

A Comprehensive Table of Synonyms and Identifiers

To aid in the precise identification of Methyl 7-oxooctadecanoate, the following table summarizes its key synonyms and identifiers. This consolidation serves as a quick reference guide for researchers navigating different data sources.

| Identifier Type | Identifier | Source/Context |

| IUPAC Name | methyl 7-oxooctadecanoate | Systematic name based on IUPAC nomenclature.[1] |

| CAS Number | 2380-22-5 | A unique numerical identifier assigned by the Chemical Abstracts Service.[1][2][3][4][5] |

| Common Synonyms | 7-Oxooctadecanoic Acid Methyl Ester | Describes the parent acid and the ester group.[1] |

| Octadecanoic acid, 7-oxo-, methyl ester | A common variation in chemical indexing.[1][3] | |

| Methyl 7-ketooctadecanate | "Keto" is often used interchangeably with "oxo".[3] | |

| METHYL7-OXOOCTADECANOATE | A variation in formatting, often found in databases.[1] | |

| PubChem CID | 537006 | Unique compound identifier in the PubChem database.[1] |

| Molecular Formula | C19H36O3 | Represents the elemental composition of the molecule.[1][2][4] |

Visualizing the Naming Convention Relationships

The various synonyms for Methyl 7-oxooctadecanoate are not arbitrary but are based on different systematic and historical naming conventions. The following diagram illustrates the logical connections between the IUPAC name, common synonyms, and key identifiers.

Caption: Relationship between the IUPAC name and its common synonyms and identifiers.

Distinguishing from Related Compounds

It is crucial to differentiate Methyl 7-oxooctadecanoate from its isomers and analogs to ensure the correct compound is being studied or synthesized. Confusion can arise with compounds where the oxo group is at a different position or where there are additional functional groups.

For instance, Methyl 12-oxooctadecanoate (CAS No. 2380-27-0) is an isomer with the ketone group at the 12th carbon.[6][7][8][9] Similarly, Methyl 2-oxooctadecanoate (CAS No. 2380-18-9) and Methyl 3-oxooctadecanoate (CAS No. 14531-34-1) are other positional isomers.[10][11][12] Furthermore, unsaturated analogs such as Methyl cis-7-octadecenoate exist, which contain a double bond in addition to the ester group.[13][14] Careful attention to the locant number ("7-oxo") and the saturation of the carbon chain is essential.

Conclusion

A clear and unambiguous understanding of chemical nomenclature is fundamental to scientific progress. This guide provides a consolidated reference for the various synonyms and identifiers of Methyl 7-oxooctadecanoate, aimed at assisting researchers, scientists, and drug development professionals in their work. By facilitating accurate identification and communication, we can collectively enhance the efficiency and reliability of research in the field of lipid chemistry and its applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 537006, Methyl 7-oxooctadecanoate. Available from: [Link].

-

CHEMICAL POINT. Methyl 7-oxooctadecanoate. Available from: [Link].

-

FlavScents. methyl 7-oxooctadecanoate. Available from: [Link].

-

Chemical Point. Methyl 7-oxooctadecanoate. Available from: [Link].

-

Local Pharma Guide. METHYL 7-OXOOCTADECANOATE. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12963316, Methyl cis-7-octadecenoate. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5364440, 7-Octadecenoic acid, methyl ester. Available from: [Link].

-

National Institute of Standards and Technology. Octadecanoic acid, 2-oxo-, methyl ester in NIST Chemistry WebBook, SRD 69. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84501, Methyl 3-oxooctadecanoate. Available from: [Link].

Sources

- 1. Methyl 7-oxooctadecanoate | C19H36O3 | CID 537006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. methyl 7-oxooctadecanoate [flavscents.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. CAS NO. 2380-22-5 | METHYL 7-OXOOCTADECANOATE | C19H36O3 [localpharmaguide.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Methyl 12-keto stearate | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methyl 12-Ketostearate | TRC-M315090-100MG | LGC Standards [lgcstandards.com]

- 9. biosynth.com [biosynth.com]

- 10. Octadecanoic acid, 2-oxo-, methyl ester [webbook.nist.gov]

- 11. Methyl 3-oxooctadecanoate | C19H36O3 | CID 84501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. guidechem.com [guidechem.com]

- 13. Methyl cis-7-octadecenoate | C19H36O2 | CID 12963316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 7-Octadecenoic acid, methyl ester | C19H36O2 | CID 5364440 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 7-oxooctadecanoate molecular weight.

An In-Depth Technical Guide to Methyl 7-oxooctadecanoate for Scientific Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 7-oxooctadecanoate, a long-chain keto ester of significant interest in synthetic chemistry and drug development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and its burgeoning applications, grounded in established scientific principles and recent innovations.

Core Molecular Profile and Physicochemical Properties

Methyl 7-oxooctadecanoate (CAS No. 2380-22-5) is an aliphatic ester featuring a nineteen-carbon chain. Structurally, it is the methyl ester of 7-oxooctadecanoic acid, characterized by a ketone functional group at the seventh carbon position. This bifunctionality—a ketone within a long aliphatic chain terminated by an ester—makes it a valuable and versatile intermediate in organic synthesis.

The presence of the ketone group introduces a site of reactivity along the otherwise saturated carbon chain, while the methyl ester provides a handle for further chemical transformations or can be a final desired functional group in a target molecule. Its long alkyl chain imparts significant hydrophobicity.

Table 1: Key Physicochemical Properties of Methyl 7-oxooctadecanoate

| Property | Value | Source(s) |

| Molecular Weight | 312.5 g/mol | [1] |

| Exact Mass | 312.26644501 Da | [1] |

| Molecular Formula | C₁₉H₃₆O₃ | [1][2][3] |

| IUPAC Name | methyl 7-oxooctadecanoate | [1] |

| CAS Number | 2380-22-5 | [1][2][4] |

| Common Synonyms | Methyl 7-ketooctadecanoate, 7-Oxooctadecanoic Acid Methyl Ester | [1][2] |

| SMILES | CCCCCCCCCCCC(=O)CCCCCC(=O)OC | [1] |

| Boiling Point | 407.81 °C (estimated at 760 mm Hg) | [2] |

| Flash Point | > 110.00 °C | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

Synthesis and Purification: A Representative Workflow

The synthesis of keto esters like methyl 7-oxooctadecanoate often involves the coupling of appropriate precursors. While multiple synthetic routes exist, a common strategy involves the acylation of an organometallic reagent with an acid chloride derivative, followed by esterification. The following represents a generalized, logical workflow for its preparation and subsequent purification, based on established organometallic chemistry principles.

Conceptual Synthesis Workflow Diagram

Sources

Unlocking the Therapeutic Potential of Methyl 7-oxooctadecanoate: A Technical Guide for Researchers

Foreword: Charting a New Course in Lipid Research

In the vast and intricate landscape of lipidomics, the exploration of novel bioactive molecules continues to unveil promising avenues for therapeutic intervention. Among these, the class of keto fatty acids is emerging as a compelling area of investigation. This technical guide focuses on a specific, yet under-explored molecule: Methyl 7-oxooctadecanoate. While direct research on this compound is nascent, the broader understanding of related keto- and oxo-fatty acids provides a strong rationale for its potential significance in metabolic regulation, inflammatory processes, and neurological health. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to catalyze and guide future research into the therapeutic applications of Methyl 7-oxooctadecanoate. We will delve into its chemical characteristics, extrapolate potential biological activities from related compounds, and provide a detailed roadmap for its synthesis, purification, and biological evaluation.

Methyl 7-oxooctadecanoate: A Profile

Methyl 7-oxooctadecanoate is the methyl ester of 7-oxooctadecanoic acid, a long-chain fatty acid characterized by a ketone group at the seventh carbon position.[1][2] This structural feature is key to its potential bioactivity, distinguishing it from its saturated and unsaturated fatty acid counterparts.

| Property | Value | Source |

| Molecular Formula | C19H36O3 | [2] |

| Molecular Weight | 312.5 g/mol | [2] |

| CAS Number | 2380-22-5 | [2] |

| Synonyms | Methyl 7-ketooctadecanate, 7-Oxooctadecanoic acid methyl ester | [3] |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

The presence of the ketone group introduces a site for potential metabolic transformations and interactions with cellular machinery that differ significantly from those of non-ketonic fatty acids.

Extrapolating Biological Relevance: Lessons from Related Keto-Compounds

While direct studies on Methyl 7-oxooctadecanoate are limited, a wealth of information on analogous compounds, particularly 7-keto-DHEA and the broader impact of ketogenic diets, provides a fertile ground for hypothesis generation.

Metabolic Regulation: A Potential Role in Thermogenesis and Fat Metabolism

The "7-keto" moiety is prominently featured in the DHEA metabolite, 7-keto-DHEA, which has been investigated for its effects on metabolic rate and weight management.[4][5] Studies have shown that 7-keto-DHEA can enhance thermogenesis by increasing the activity of key enzymes involved in fatty acid oxidation, such as fatty acyl CoA oxidase, malic enzyme, and glycerol-3-phosphate dehydrogenase.[4] This leads to an increased metabolic rate and a preferential burning of fat for energy.[5][6]

It is plausible that Methyl 7-oxooctadecanoate, by virtue of its 7-keto group, could exert similar effects. This warrants investigation into its potential to modulate lipid metabolism in adipocytes and hepatocytes, making it a candidate for research in metabolic syndrome and obesity.[[“]][8][9][10][11]

Anti-Inflammatory Potential: Modulating a Key Pathological Driver

The ketogenic diet, which elevates circulating ketone bodies, has been shown to have potent anti-inflammatory effects.[12][13] This is mediated, in part, by the ability of ketone bodies like β-hydroxybutyrate (BHB) to inhibit the NLRP3 inflammasome, a key driver of inflammation in numerous diseases.[14] Furthermore, polyunsaturated fatty acids and their oxidized metabolites can modulate inflammatory pathways.[15][16] Given that inflammation is a cornerstone of many chronic diseases, from cardiovascular disease to neurodegenerative disorders, the potential anti-inflammatory properties of Methyl 7-oxooctadecanoate represent a significant area for exploration. Research into its effects on cytokine production, microglial activation, and immune cell function is highly encouraged.[17]

Neuroprotection: A Novel Frontier for Keto-Fatty Acids

There is a growing body of evidence supporting the neuroprotective effects of ketone bodies and ketogenic diets.[18][19][20][21][22] These effects are attributed to several mechanisms, including:

-

Enhanced energy metabolism: Ketone bodies provide an alternative and efficient energy source for neurons, particularly under conditions of metabolic stress.[20]

-

Reduced oxidative stress: Ketogenic diets can upregulate antioxidant pathways and reduce the production of reactive oxygen species (ROS).[21]

-

Modulation of neurotransmission: Ketones can influence the balance of excitatory and inhibitory neurotransmitters.[22]

-

Anti-inflammatory actions in the brain: As mentioned, the anti-inflammatory effects of ketosis can mitigate neuroinflammation, a key component of neurodegenerative diseases.[12]

The structural similarity of Methyl 7-oxooctadecanoate to molecules with known effects on cellular metabolism suggests it could contribute to these neuroprotective pathways.

Proposed Research Areas for Methyl 7-oxooctadecanoate

Based on the evidence from related compounds, we propose the following key research areas to elucidate the therapeutic potential of Methyl 7-oxooctadecanoate:

-

Metabolic Disorders: Investigating its role in adipocyte differentiation, lipolysis, and thermogenesis. This could position it as a potential therapeutic for obesity and type 2 diabetes.

-

Inflammatory Conditions: Exploring its anti-inflammatory effects in models of chronic inflammation, such as inflammatory bowel disease or rheumatoid arthritis.

-

Neurodegenerative Diseases: Assessing its neuroprotective capabilities in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.

-

Oncology: Given the metabolic reprogramming often seen in cancer cells, investigating the impact of this keto-fatty acid on cancer cell metabolism and survival is a worthwhile endeavor.

Experimental Approaches and Methodologies

To facilitate research in these areas, we provide a set of foundational experimental protocols.

Synthesis of Methyl 7-oxooctadecanoate

Conceptual Synthesis Workflow

Caption: Proposed synthetic pathway for Methyl 7-oxooctadecanoate.

Step-by-Step Protocol (Conceptual):

-

Mono-protection of Suberic Acid: Protect one of the carboxylic acid groups of suberic acid, for example, as a benzyl ester.

-

Activation: Activate the remaining free carboxylic acid group, for instance, by converting it to an acid chloride.

-

Grignard Reaction: React the acid chloride with undecylmagnesium bromide to form a ketone.

-

Deprotection: Remove the protecting group from the other end of the molecule.

-

Methyl Esterification: Convert the resulting carboxylic acid to its methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst.[23]

Purification and Analysis

HPLC Purification:

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of fatty acid methyl esters.[24][25][26] A reversed-phase C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) and water.

HPLC Purification Workflow

Caption: Workflow for the HPLC purification of Methyl 7-oxooctadecanoate.

GC-MS Analysis:

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis and quantification of fatty acid methyl esters.[27][28][29][30]

GC-MS Analysis Protocol:

-

Sample Preparation: Dissolve the purified Methyl 7-oxooctadecanoate in a suitable organic solvent (e.g., hexane).

-

Injection: Inject a small volume of the sample into the GC-MS system.

-

Separation: Use a capillary column (e.g., a wax or cyanopropyl-based column) to separate the components of the sample based on their boiling points and polarity.

-

Detection and Identification: The separated components are then introduced into the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a spectral library.

In Vitro Biological Assays

Conceptual Workflow for Assessing Anti-Inflammatory Activity

Caption: Experimental workflow to evaluate the anti-inflammatory effects of Methyl 7-oxooctadecanoate.

Step-by-Step Protocol for Anti-Inflammatory Assay:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7).

-

Treatment: Treat the cells with varying concentrations of Methyl 7-oxooctadecanoate for a predetermined time.

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Analysis:

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

Analyze the activation of key inflammatory signaling pathways (e.g., NF-κB) in cell lysates by Western blotting.

-

Future Perspectives and Conclusion

Methyl 7-oxooctadecanoate stands at the intersection of several exciting fields of biomedical research. The compelling, albeit indirect, evidence from related keto-compounds strongly suggests its potential as a bioactive lipid with therapeutic implications in metabolic, inflammatory, and neurological disorders. This guide provides a foundational framework to inspire and direct future research. By systematically investigating its synthesis, purification, and biological activities using the outlined methodologies, the scientific community can unlock the full potential of this intriguing molecule and pave the way for novel therapeutic strategies. The journey to understanding Methyl 7-oxooctadecanoate is just beginning, and the path ahead promises to be both challenging and rewarding.

References

-

Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - Frontiers. [Link]

-

Neuroprotection by the Ketogenic Diet: Evidence and Controversies - PMC - PubMed Central - NIH. [Link]

-

Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed. [Link]

-

Neuroprotective and disease-modifying effects of the ketogenic diet - PMC - PubMed Central. [Link]

-

Ketogenic Diet Provides Neuroprotective Effects against Ischemic Stroke Neuronal Damages - PMC - PubMed Central. [Link]

-

Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease - NIH. [Link]

-

Neuroprotective Effects of the Ketogenic Diet (Part 2: Mechanisms and Evidence). [Link]

-

Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed. [Link]

-

Keto Anti-Inflammatory Diet: Exploring the Benefits - Inflammation Academy. [Link]

-

Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. [Link]

-

Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)] - ResearchGate. [Link]

-

Ketogenic diet effects on metabolic syndrome pathways - Consensus. [Link]

-

Putative anti-inflammatory mechanisms mediated by the ketogenic diet.... - ResearchGate. [Link]

-

Octanoic acid, 7-oxo-, methyl ester - Organic Syntheses Procedure. [Link]

-

From Carbohydrates to Ketones: Mitochondrial Reprogramming via β-Hydroxybutyrate Signaling for Non-Pharmacological Treatment of Metabolic Syndrome - Qeios. [Link]

-

High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

-

Implications of the Ketogenic Diet on Metabolic Syndrome - Eastern Illinois University. [Link]

-

7 Science-Based Benefits of MCT Oil - Healthline. [Link]

-

The impact of ketogenic diet on some metabolic and non‐metabolic diseases: Evidence from human and animal model experiments - NIH. [Link]

-

Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies | Request PDF - ResearchGate. [Link]

-

Beneficial Effects of the Ketogenic Diet in Metabolic Syndrome: A Systematic Review. [Link]

-

Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS - Shimadzu. [Link]

-

Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS - ACS Publications. [Link]

-

Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC - NIH. [Link]

-

Does the Ketogenic Diet Mediate Inflammation Markers in Obese and Overweight Adults? A Systematic Review and Meta-Analysis of Randomized Clinical Trials - MDPI. [Link]

-

7-Keto DHEA The Fat-Burning Metabolite - - Life Extension. [Link]

-

Relationship: Fat Metabolism (poor) and 7-keto (7-oxo-dehydroepiandrosterone-acetate). [Link]

-

HPLC of Fatty Acid Methyl Ester (FAME) and Triglyceride in Biodiesel and Diesel. [Link]

-

Biological Effects of Oxidized Fatty Acids - ResearchGate. [Link]

-

Effects of polyunsaturated fatty acids and of their oxidation products on cell survival. [Link]

-

7-Keto® | Oakway Naturals. [Link]

-

7-Oxo-octadecanoic acid | C18H34O3 | CID 5283006 - PubChem. [Link]

-

Methyl 7-oxooctadecanoate | C19H36O3 | CID 537006 - PubChem - NIH. [Link]

-

Showing metabocard for 9-Oxooctadecanoic acid (HMDB0030979) - Human Metabolome Database. [Link]

-

(PDF) Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. [Link]

-

Ingredient Spotlight: 7-Keto-DHEA, Raspberry Ketones | Nutritional Outlook - Supplement, Food & Beverage Manufacturing Trends. [Link]

-

Showing Compound 9-Oxooctadecanoic acid (FDB002967) - FooDB. [Link]

-

methyl 7-oxooctadecanoate - FlavScents. [Link]

-

A systematic review of the impact of 7-keto-DHEA on body weight - PMC - NIH. [Link]

-

The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes - NIH. [Link]

-

Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC - NIH. [Link]

-

G Protein-Coupled Receptors in Irritable Bowel Syndrome: Mechanisms and Therapeutic Opportunities - MDPI. [Link]

Sources

- 1. 7-Oxo-octadecanoic acid | C18H34O3 | CID 5283006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 7-oxooctadecanoate | C19H36O3 | CID 537006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 7-oxooctadecanoate [flavscents.com]

- 4. 7-Keto DHEA The Fat-Burning Metabolite - - Life Extension [lifeextension.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. A systematic review of the impact of 7-keto-DHEA on body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. From Carbohydrates to Ketones: Mitochondrial Reprogramming via β-Hydroxybutyrate Signaling for Non-Pharmacological Treatment of Metabolic Syndrome - Article (Preprint v1) by Miriam I. Santos-Alvarado et al. | Qeios [qeios.com]

- 9. thekeep.eiu.edu [thekeep.eiu.edu]

- 10. The impact of ketogenic diet on some metabolic and non‐metabolic diseases: Evidence from human and animal model experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inflammation.academy [inflammation.academy]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Effects of polyunsaturated fatty acids and of their oxidation products on cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms [frontiersin.org]

- 19. Neuroprotection by the Ketogenic Diet: Evidence and Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective and disease-modifying effects of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ketogenic Diet Provides Neuroprotective Effects against Ischemic Stroke Neuronal Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. metagenicsinstitute.com [metagenicsinstitute.com]

- 23. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. gcms.cz [gcms.cz]

- 28. researchgate.net [researchgate.net]

- 29. shimadzu.com [shimadzu.com]

- 30. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Oxo-Fatty Acid Methyl Esters: From Synthesis to Therapeutic Applications

Foreword

Oxo-fatty acids, a class of lipids characterized by the presence of a ketone or aldehyde group along their acyl chain, are increasingly recognized for their pivotal roles in a myriad of physiological and pathological processes. Their methyl esters (oxo-FAMEs) are crucial derivatives, not only facilitating their analysis but also serving as versatile intermediates in chemical synthesis and potential therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of oxo-fatty acid methyl esters, from their synthesis and characterization to their biological significance and emerging applications in medicine.

The Rationale for Methyl Esterification

While oxo-fatty acids are the biologically active molecules, their conversion to methyl esters is a critical step in their study for several reasons. Free fatty acids are highly polar and prone to forming hydrogen bonds, which can lead to challenges in analytical separation and detection, particularly in gas chromatography (GC). The process of esterification neutralizes the polar carboxyl group, reducing polarity and increasing the volatility of the molecule. This transformation is essential for preventing peak tailing and improving resolution in GC analysis, allowing for more accurate quantification and identification. Furthermore, methyl esters exhibit greater stability, making them ideal for long-term storage and use as analytical standards.

Synthesis of Oxo-Fatty Acid Methyl Esters: A Multi-faceted Approach

The synthesis of oxo-FAMEs can be broadly categorized into the oxidation of unsaturated fatty acid methyl esters and enzymatic methods. The choice of method is dictated by the desired position of the oxo group, the required yield, and the stereospecificity of the final product.

Oxidation of Unsaturated Fatty Acid Methyl Esters

A common strategy for introducing a ketone group into a fatty acid chain is through the oxidation of a double bond in an unsaturated FAME.

Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds. When performed on an unsaturated FAME, it initially forms an ozonide intermediate. A subsequent oxidative work-up cleaves the ozonide to yield two shorter-chain molecules, one of which is an aldehyde-ester. This can then be further oxidized to a carboxylic acid-ester or used as a precursor for other oxo-FAMEs. For instance, the ozonolysis of methyl oleate (methyl cis-9-octadecenoate) can yield methyl 9-oxononanoate.

Experimental Protocol: Synthesis of Methyl 9-Oxononanoate via Ozonolysis of Methyl Oleate

Materials:

-

Methyl oleate

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Ozone (O₃) generated from an ozone generator

-

Triphenylphosphine (PPh₃) or Dimethyl sulfide (DMS) for reductive work-up (to isolate the aldehyde)

-

Jones reagent (CrO₃ in H₂SO₄/acetone) or other suitable oxidant for oxidative work-up (to form the carboxylic acid)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Ozonolysis: Dissolve methyl oleate in anhydrous dichloromethane in a round-bottom flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge: After the reaction is complete, bubble dry nitrogen or argon through the solution to remove excess ozone.

-

Work-up (to obtain the aldehyde-ester):

-

Reductive Work-up: While maintaining the low temperature, add a slight excess of triphenylphosphine or dimethyl sulfide to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for several hours. The solvent is then removed under reduced pressure.

-

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield methyl 9-oxononanoate.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The low temperature is crucial to stabilize the highly reactive ozonide intermediate. The choice of work-up procedure determines the final product; a reductive work-up preserves the aldehyde functionality, while an oxidative work-up would convert it to a carboxylic acid.

Workflow for Ozonolysis-based Synthesis of Oxo-FAMEs

Caption: Synthesis of oxo-FAMEs via ozonolysis.

Catalytic methods offer an alternative route to oxo-FAMEs, often with higher selectivity and milder reaction conditions.

-

Wacker-type Oxidation: This method, traditionally used for the oxidation of terminal alkenes to methyl ketones, can be adapted for internal alkenes found in fatty acid chains. The catalytic system typically involves a palladium(II) salt as the catalyst and a co-oxidant.[1] A modified Wacker-type oxidation using a Pd(II)/Lewis acid catalyst has been shown to effectively transform unsaturated fatty acids and esters into their corresponding keto derivatives.[2]

-

Other Catalytic Systems: Various other transition metal catalysts, such as those based on rhodium and tin, have been explored for the ketonization of fatty acid methyl esters.[3]

Enzymatic Synthesis

Enzymatic synthesis offers the advantage of high regio- and stereoselectivity, which is often difficult to achieve with chemical methods.

-

P450 Monooxygenases: Cytochrome P450 monooxygenases are a versatile class of enzymes capable of hydroxylating specific carbon atoms in a fatty acid chain. The resulting hydroxy-fatty acid can then be oxidized to the corresponding keto-fatty acid using an alcohol dehydrogenase. Engineered P450 BM3 monooxygenases have been utilized in whole-cell catalyst systems to produce β-oxo fatty acid methyl esters.[4]

Workflow for Enzymatic Synthesis of Oxo-FAMEs

Caption: Enzymatic synthesis of β-oxo-FAMEs.

Characterization of Oxo-Fatty Acid Methyl Esters

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of oxo-FAMEs.

Chromatographic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the workhorse for the analysis of FAMEs. The methyl esterification significantly improves the chromatographic behavior of oxo-fatty acids. Electron ionization (EI) is commonly used, and the resulting fragmentation patterns can provide valuable structural information. For instance, the fragmentation of oxo-FAMEs often involves cleavage alpha to the carbonyl group. However, for polyunsaturated FAMEs, the molecular ion may be weak or absent in EI-MS.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of more polar or thermally labile oxo-fatty acids and can be performed without derivatization. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of oxo-FAMEs.[6]

-

¹H NMR: The protons on the carbons alpha to the keto group typically resonate in the range of 2.2-2.5 ppm. The singlet from the methyl ester protons is a characteristic feature and appears around 3.6-3.7 ppm.[7]

-

¹³C NMR: The carbonyl carbon of the ketone gives a characteristic signal in the downfield region of the spectrum, typically around 200-210 ppm. The carbonyl carbon of the methyl ester appears around 174 ppm.[8]

-

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Oxo-Fatty Acid Methyl Esters

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Ester (-OCH₃) | ~3.6-3.7 (s) | ~51-52 |

| Ester Carbonyl (-COO-) | - | ~174 |

| Keto Carbonyl (-C=O-) | - | ~200-210 |

| α-Methylene to Keto (-CH₂-C=O) | ~2.2-2.5 (t) | ~38-43 |

| α-Methylene to Ester (-CH₂-COO-) | ~2.3 (t) | ~34 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.

Biological Significance and Therapeutic Potential

Oxo-fatty acids are not merely metabolic intermediates but are increasingly recognized as potent signaling molecules with diverse biological activities. Their roles in inflammation, metabolic diseases, and cancer have made them attractive targets for drug discovery and development.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonists

Many fatty acids and their derivatives, including some oxo-fatty acids, are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[9] PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[10]

-

PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis and insulin sensitization.

-

PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The ability of certain oxo-fatty acids to activate PPARs makes them promising candidates for the development of new therapies for metabolic disorders such as type 2 diabetes and dyslipidemia.[11]

Signaling Pathway: PPAR Activation by Oxo-Fatty Acids

Caption: PPAR activation by oxo-fatty acid ligands.

Anti-inflammatory and Anti-cancer Properties

Certain oxo-fatty acids have demonstrated potent anti-inflammatory effects. For example, some ω-oxo fatty acids are involved in the resolution of inflammation. The therapeutic potential of targeting fatty acid oxidation pathways in cancer is also an active area of research.[2][12]

Oxo-FAMEs as Building Blocks in the Chemical Industry

Beyond their biological roles, keto-fatty acid methyl esters are valuable renewable platform chemicals. They can be used as monomers for the synthesis of various polymers, including polyesters and polyamides, offering a sustainable alternative to petroleum-based materials.[13]

Future Perspectives

The field of oxo-fatty acid methyl esters is rapidly evolving. Advances in analytical techniques will continue to improve our ability to detect and quantify these molecules in complex biological systems. A deeper understanding of their structure-activity relationships will pave the way for the design of more potent and selective therapeutic agents. Furthermore, the development of more efficient and sustainable methods for their synthesis will be crucial for their widespread application in both medicine and industry. The continued exploration of this fascinating class of molecules holds immense promise for addressing some of the most pressing challenges in human health and materials science.

References

- Hearn, J. D., et al. (2005). Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics, 7(23), 3963-3972.

- Wang, Y., et al. (2018). Transformation of Unsaturated Fatty Acids/Esters to Corresponding Keto Fatty Acids/Esters by Aerobic Oxidation with Pd(II)/Lewis Acid (LA) Catalyst.

-

Wang, Y., et al. (2025). Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Biomarker Research, 13(1), 145.[2][12]

- Klimkiewicz, R., et al. (2001). Ketonization of Fatty Methyl Esters over Sn-Ce-Rh-O Catalyst. Journal of the American Oil Chemists' Society, 78(5), 533-535.

- Meusel, M., et al. (2018). Fatty Acid Derived Renewable Platform Chemicals via Selective Oxidation Processes. ACS Sustainable Chemistry & Engineering, 6(10), 13035-13044.

- Ensari, Y., et al. (2020). Engineered P450 BM3 and cpADH5 coupled cascade reaction for β-oxo fatty acid methyl ester production in whole cells. Enzyme and Microbial Technology, 138, 109565.

-

King, M. D., et al. (2014). Ozonolysis of methyl oleate monolayers at the air-water interface: oxidation kinetics, reaction products and atmospheric implications. Physical Chemistry Chemical Physics, 16(26), 13220-13228.

- Kaur, N., & Chugh, V. (2019). A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. Indian Journal of Chemistry - Section B, 58B(5), 606-608.

- Kaiser, G. (2013). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS.

- Göttlicher, M., et al. (1992). Fatty acid activation of peroxisome proliferator-activated receptor (PPAR). Proceedings of the National Academy of Sciences, 89(10), 4653-4657.

- Chromatography Today. (2012). A Fully Automated Procedure for the Preparation and Analysis of Fatty Acid Methyl Esters.

- Cesa, S., et al. (2025). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). Molecules, 30(2), 456.

- Peters, J. M. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH Wednesday Afternoon Lecture Series.

- AOCS Lipid Library. (2019). NMR. American Oil Chemists' Society.

- Chemistry LibreTexts. (2023).

- Sigma-Aldrich. (2014).

- Meusel, M., et al. (2018). Fatty Acid Derived Renewable Platform Chemicals via Selective Oxidation Processes. ACS Sustainable Chemistry & Engineering, 6(10), 13035–13044.

- D'Amelia, R. P., et al. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.

- Google Patents. (2021). RU2021252C1 - Method of synthesis of 9z,11e-octadecadienoic acid methyl ester.

- Kuda, O., et al. (2025). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International Journal of Molecular Sciences, 26(23), 1-18.

- King, M. D., et al. (2014). Ozonolysis of Methyl Oleate Monolayers at the Air-Water Interface: Oxidation Kinetics, Reaction Products and Atmospheric Implications. Physical Chemistry Chemical Physics, 16(26), 13220-13228.

- AOCS Lipid Library. (n.d.). Saturated Fatty Acids and Methyl Esters. American Oil Chemists' Society.

- Sigma-Aldrich. (n.d.).

- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.

- Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091-1094.

- Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.

- Chemguide. (n.d.).

- Reddy, J. K., & Hashimoto, T. (2001). Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis. Current Opinion in Lipidology, 12(3), 249-254.

- Edem, M. J., et al. (2021). Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. Molecules, 26(24), 7699.

- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.

- Chemistry LibreTexts. (2023).

- Köckritz, A., & Martin, A. (2008). Wacker-type oxidation of fatty acids and derivatives. European Journal of Lipid Science and Technology, 110(9), 812-824.

- University of California, Los Angeles. (n.d.).

- BenchChem. (2025).

- Christie, W. W. (n.d.).

- Nanji, A. A., et al. (2001). Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice. The Journal of pharmacology and experimental therapeutics, 299(3), 940-946.

- NIST. (n.d.). 9-Octadecenoic acid (Z)-, methyl ester. NIST Chemistry WebBook.

- Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of lipid research, 53(1), 195-204.

- Petrović, Z. S., et al. (2008). Preparation of 9-hydroxynonanoic acid methyl ester by ozonolysis of vegetable oils and its polycondensation. Journal of the Serbian Chemical Society, 73(1), 1-14.

Sources

- 1. pubs.acs.org [pubs.acs.org]